

An In-depth Technical Guide to 1-deoxy-L-threo-sphinganine-d3

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Compound of Interest

Compound Name: 1-deoxy-L-threo-sphinganine-d3

Cat. No.: B11938279

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-deoxy-L-threo-sphinganine-d3**, a deuterated analogue of the atypical sphingolipid, 1-deoxysphinganine. This document details its chemical properties, synthesis, and critical application as a stable isotope-labeled internal standard for mass spectrometry-based quantification of 1-deoxysphingolipids. Furthermore, it delves into the pathophysiological roles of its non-deuterated counterpart in diseases such as Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) and Type 2 Diabetes Mellitus (T2DM). Experimental protocols for sample preparation and LC-MS/MS analysis are provided, alongside signaling pathways illustrating the cytotoxic effects of 1-deoxysphingolipids.

Introduction

1-deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids. This structural alteration prevents their degradation through the conventional sphingolipid catabolic pathway, leading to their accumulation in various pathological conditions. The endogenous formation of deoxySLs arises from a shift in the substrate specificity of the enzyme serine palmitoyltransferase (SPT), which condenses palmitoyl-CoA with L-alanine instead of L-serine.

1-deoxy-L-threo-sphinganine-d3 is the deuterated form of the L-threo stereoisomer of 1-deoxysphinganine. Its primary utility lies in its role as a highly specific internal standard for the

accurate quantification of endogenous 1-deoxysphinganine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that it co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby correcting for variations during sample preparation and analysis.

Chemical Properties and Synthesis

Chemical Identity

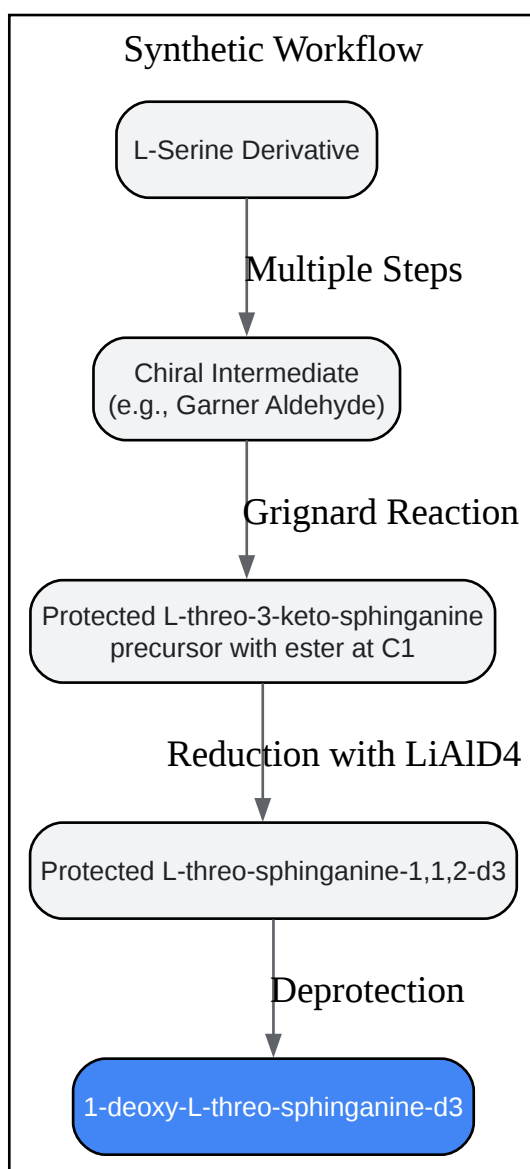
Property	Value
Chemical Name	1-deoxy-L-threo-sphinganine-d3
Synonyms	(2S,3S)-2-aminooctadecan-3-ol-d3
CAS Number	1246298-32-7[1]
Chemical Formula	C ₁₈ H ₃₆ D ₃ NO[1][2]
Molecular Weight	288.53 g/mol [1]
Stereochemistry	L-threo (2S,3S)[2]

Synthesis

The synthesis of **1-deoxy-L-threo-sphinganine-d3** involves a stereoselective approach to establish the L-threo configuration, coupled with a method for deuterium incorporation. While a specific detailed protocol for this exact molecule is not readily available in the public domain, a plausible synthetic route can be devised based on established methods for the synthesis of L-threo-sphinganine and deuterated sphingolipids.

A potential synthetic strategy would start from a chiral precursor, such as L-serine, to set the stereochemistry at the C2 position. The synthesis would proceed through the formation of a key intermediate, such as a protected L-threo-3-keto-sphinganine derivative. The deuterium atoms can be introduced at the C1 position via the reduction of a corresponding ester or carboxylic acid precursor using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄). The final steps would involve deprotection to yield the target compound.

A general workflow for the synthesis is depicted below:



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A plausible synthetic workflow for **1-deoxy-L-threo-sphinganine-d3**.

Biological Significance of 1-Deoxysphingolipids

Elevated levels of 1-deoxysphingolipids are implicated in the pathophysiology of several diseases, most notably Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) and Type 2 Diabetes Mellitus (T2DM).

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)

HSAN1 is a rare inherited disorder characterized by a progressive loss of sensory and autonomic functions. It is primarily caused by mutations in the SPTLC1 or SPTLC2 genes, which encode subunits of the serine palmitoyltransferase enzyme. These mutations alter the enzyme's substrate specificity, leading to the increased production of 1-deoxysphinganine and 1-deoxymethylsphinganine. The accumulation of these neurotoxic lipids in neurons is a key pathogenic event in HSAN1, leading to neuronal dysfunction and degeneration.

Type 2 Diabetes Mellitus (T2DM)

Several studies have reported elevated plasma levels of 1-deoxysphingolipids in individuals with T2DM and metabolic syndrome. These atypical lipids have been shown to be cytotoxic to pancreatic β -cells, impairing insulin secretion and contributing to β -cell dysfunction. Furthermore, 1-deoxysphingolipids may play a role in the development of diabetic neuropathy.

Quantitative Data

The following table summarizes representative quantitative data of 1-deoxysphinganine levels in human plasma from various studies. It is important to note that absolute concentrations can vary depending on the analytical methodology and patient cohort.

Condition	Analyte	Concentration (μ M)	Reference
Healthy Controls	1-deoxysphinganine	0.06 ± 0.03	[3]
Type 2 Diabetes	1-deoxysphinganine	0.11 ± 0.06	[3]
Healthy Controls	1-deoxysphingosine	0.12 ± 0.05	[3]
Type 2 Diabetes	1-deoxysphingosine	0.24 ± 0.16	[3]
HSAN1 Patients	1-deoxysphinganine	$\sim 0.2 - 1.2$	[4]

Experimental Protocols

Sample Preparation: Sphingolipid Extraction from Plasma

This protocol outlines a common method for the extraction of sphingolipids from plasma samples for LC-MS/MS analysis.

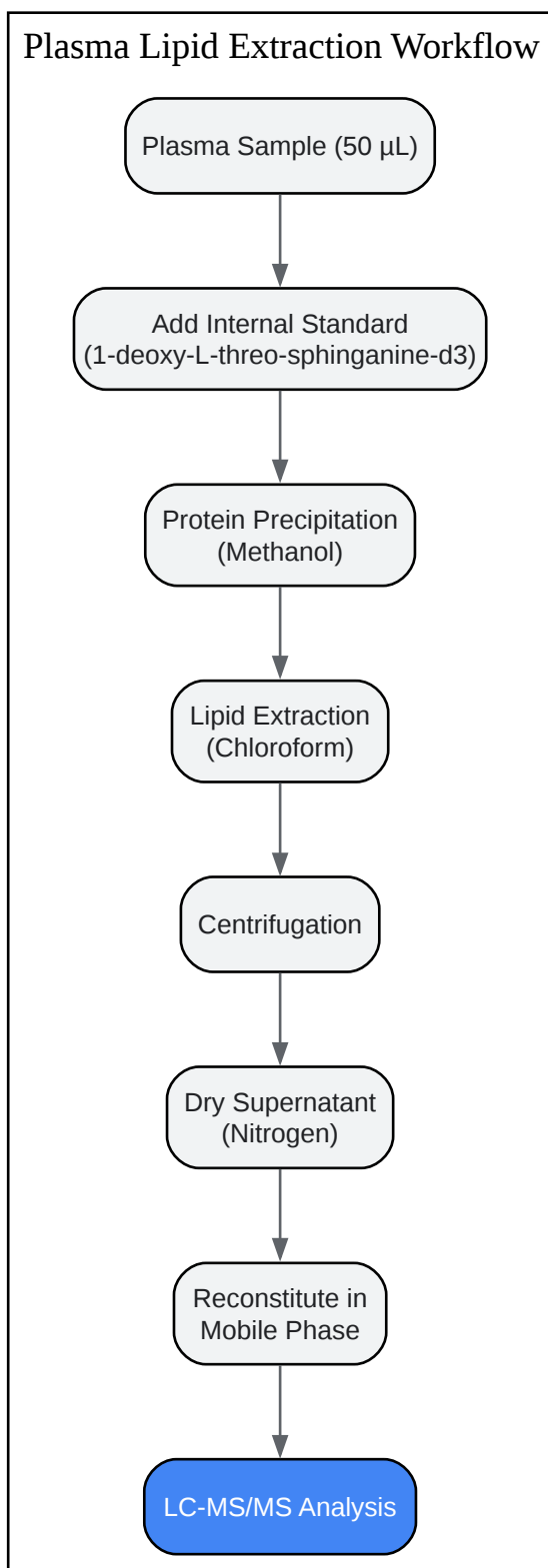
Materials:

- Plasma sample
- Internal standard solution (containing a known concentration of **1-deoxy-L-threo-sphinganine-d3** in methanol)
- Methanol (LC-MS grade)
- Chloroform (LC-MS grade)
- Deionized water
- Centrifuge
- Nitrogen evaporator

Procedure:

- To 50 μ L of plasma in a microcentrifuge tube, add 10 μ L of the internal standard solution.
- Add 500 μ L of methanol and vortex for 30 seconds to precipitate proteins.
- Add 250 μ L of chloroform and vortex for 30 seconds.
- Incubate the mixture on ice for 10 minutes.
- Centrifuge at 16,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Dry the supernatant under a gentle stream of nitrogen.

- Reconstitute the dried lipid extract in 100 μ L of the initial mobile phase for LC-MS/MS analysis (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium formate).
- Transfer the reconstituted sample to an autosampler vial for analysis.



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Workflow for sphingolipid extraction from plasma.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer

Chromatographic Conditions (Example):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
- Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate
- Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and re-equilibrate at 60% B for 3 minutes.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L

Mass Spectrometry Conditions (Example):

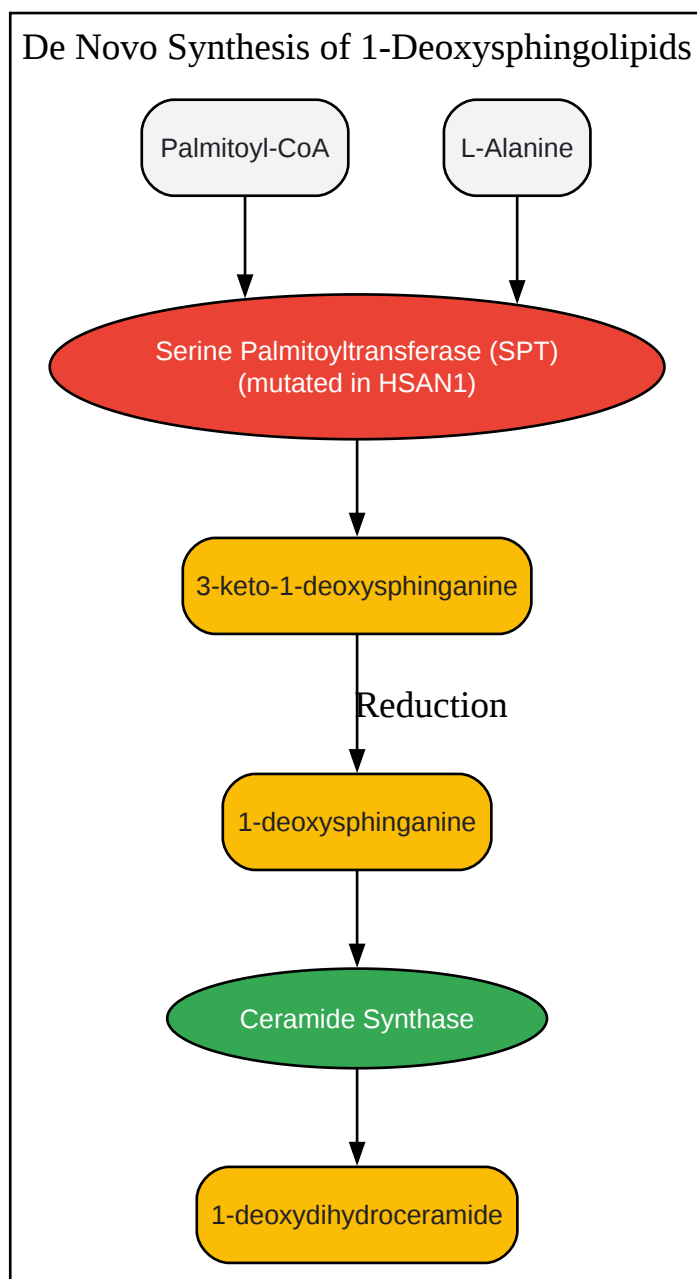
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - 1-deoxysphinganine: Precursor ion $[M+H]^+$ (m/z 286.3) \rightarrow Product ion (e.g., m/z 268.3)
 - **1-deoxy-L-threo-sphinganine-d3**: Precursor ion $[M+H]^+$ (m/z 289.3) \rightarrow Product ion (e.g., m/z 271.3)

- Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Signaling Pathways

The accumulation of 1-deoxysphingolipids has been shown to induce cellular stress and apoptosis through various signaling pathways. The following diagrams illustrate the proposed mechanisms of 1-deoxysphingolipid-induced cytotoxicity.

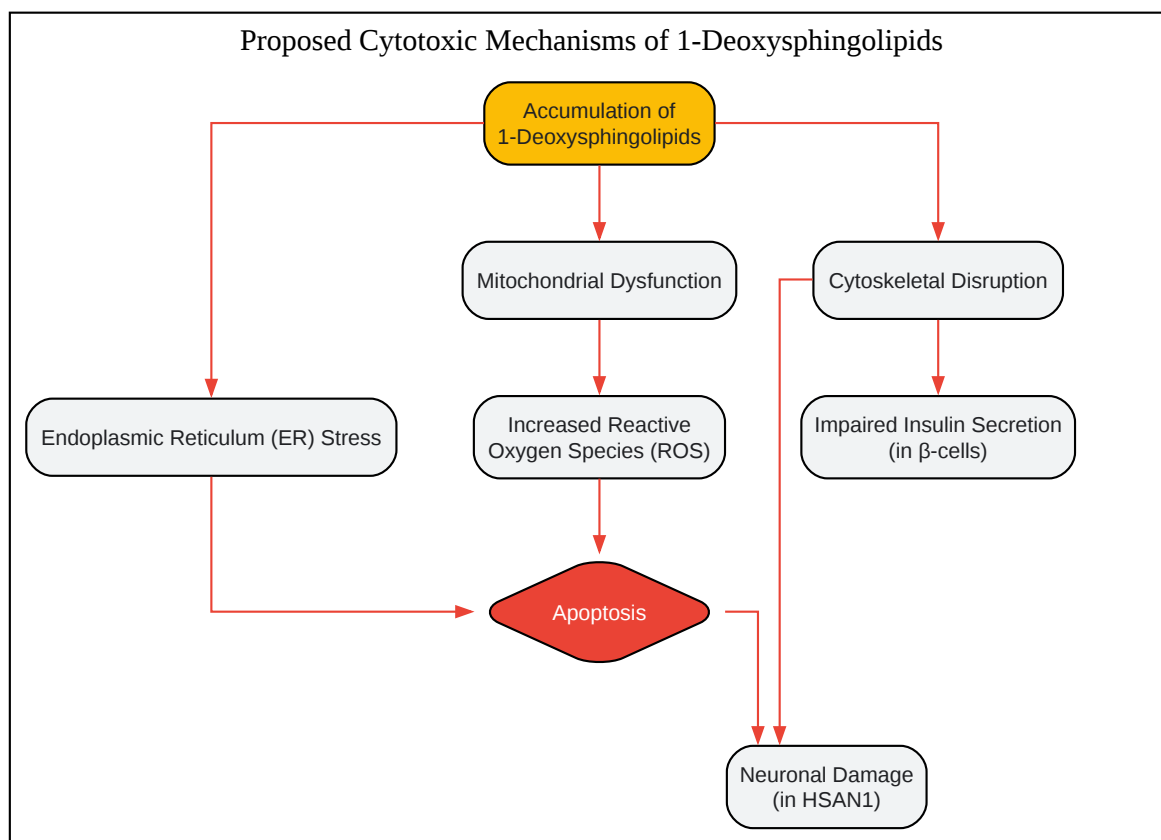
De Novo Synthesis of 1-Deoxysphingolipids



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Biosynthetic pathway of 1-deoxysphingolipids.

Cytotoxic Effects of 1-Deoxysphingolipids



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Signaling pathways of 1-deoxysphingolipid-induced cytotoxicity.

Conclusion

1-deoxy-L-threo-sphinganine-d3 is an indispensable tool for researchers investigating the role of 1-deoxysphingolipids in health and disease. Its use as an internal standard enables the accurate and precise quantification of these atypical sphingolipids, which is crucial for understanding their metabolism and pathological implications. The growing body of evidence linking elevated 1-deoxysphingolipid levels to HSN1 and T2DM highlights the importance of continued research in this area. This technical guide provides a foundational resource for scientists and drug development professionals working to unravel the complexities of sphingolipid biology and develop novel therapeutic strategies for associated disorders.

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